molecular formula C6H11NO B12387714 N-Iso-propyl-D7-acrylamide

N-Iso-propyl-D7-acrylamide

Cat. No.: B12387714
M. Wt: 120.20 g/mol
InChI Key: QNILTEGFHQSKFF-LUUPTHFTSA-N
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Description

N-Iso-propyl-D7-acrylamide is a deuterated derivative of N-isopropylacrylamide, a compound widely known for its use in the synthesis of temperature-responsive polymers. The deuterium atoms in this compound replace the hydrogen atoms in the isopropyl group, making it useful in various analytical and research applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Iso-propyl-D7-acrylamide can be synthesized through the free radical polymerization of deuterated isopropylamine with acryloyl chloride. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes. The use of high internal phase emulsion polymerization (HIPE) is common, which allows for the creation of highly interconnected porous structures. This method is advantageous for producing large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Iso-propyl-D7-acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Iso-propyl-D7-acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of temperature-responsive polymers.

    Biology: Employed in the study of protein folding and interactions due to its unique isotopic properties.

    Medicine: Utilized in drug delivery systems, particularly in the development of hydrogels for controlled release.

    Industry: Applied in the production of smart materials and responsive coatings

Mechanism of Action

The mechanism of action of N-Iso-propyl-D7-acrylamide is primarily based on its ability to undergo phase transitions in response to temperature changes. At lower temperatures, the polymer chains are hydrated and extended, while at higher temperatures, they collapse into a compact form. This property is exploited in various applications, such as drug delivery and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Iso-propyl-D7-acrylamide is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms also enhances the stability and performance of the compound in various research and industrial applications .

Properties

Molecular Formula

C6H11NO

Molecular Weight

120.20 g/mol

IUPAC Name

N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide

InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)/i2D3,3D3,5D

InChI Key

QNILTEGFHQSKFF-LUUPTHFTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)C=C

Canonical SMILES

CC(C)NC(=O)C=C

Origin of Product

United States

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